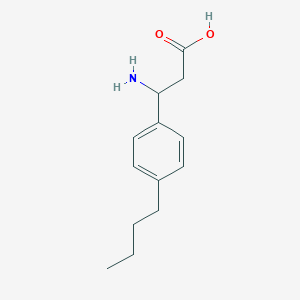

3-amino-3-(4-butylphenyl)propanoic Acid

Description

BenchChem offers high-quality 3-amino-3-(4-butylphenyl)propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-3-(4-butylphenyl)propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-(4-butylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-2-3-4-10-5-7-11(8-6-10)12(14)9-13(15)16/h5-8,12H,2-4,9,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADWRZPIUCUUOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405172 | |

| Record name | 3-amino-3-(4-butylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250374-96-0 | |

| Record name | 3-amino-3-(4-butylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Structural Landscape of Novel β-Amino Acids: A Technical Guide to the Molecular Structure and Conformation of 3-amino-3-(4-butylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-amino-3-(4-butylphenyl)propanoic acid represents a novel, non-proteinogenic β-amino acid with potential applications in medicinal chemistry and materials science. Its unique structural motifs, combining a flexible butyl group with a chiral center and a propanoic acid backbone, suggest a rich conformational landscape that will dictate its biological activity and material properties. This guide provides a comprehensive framework for the elucidation of its molecular structure and conformational dynamics. While direct experimental data for this specific molecule is not yet extensively available in public literature, this document outlines the critical experimental and computational workflows necessary for its complete characterization. By leveraging established methodologies applied to analogous compounds, we present a roadmap for researchers to navigate the synthesis, structural analysis, and conformational assessment of this promising molecule.

Introduction: The Significance of Substituted β-Amino Acids

β-amino acids are crucial building blocks in the synthesis of peptidomimetics, natural products, and pharmacologically active compounds. Unlike their α-amino acid counterparts, the separation of the amino and carboxylic acid groups by an additional carbon atom imparts unique conformational flexibility and resistance to enzymatic degradation. The specific nature of the substituent at the β-carbon profoundly influences the molecule's three-dimensional structure and, consequently, its interactions with biological targets.

The subject of this guide, 3-amino-3-(4-butylphenyl)propanoic acid, incorporates a 4-butylphenyl group. This substituent is of particular interest due to its lipophilicity and potential for non-covalent interactions, such as van der Waals forces and π-π stacking. Understanding the interplay between the flexible butyl chain, the aromatic ring, and the polar amino and carboxyl groups is paramount to unlocking its therapeutic or material potential.

Elucidating the Molecular Structure: A Multi-pronged Approach

A definitive determination of the molecular structure of 3-amino-3-(4-butylphenyl)propanoic acid requires a combination of spectroscopic and crystallographic techniques.

Synthesis and Purification

The initial and most critical step is the synthesis of the target compound. Based on established synthetic routes for similar β-amino acids, a plausible approach involves the following conceptual workflow:

Caption: Proposed synthetic workflow for 3-amino-3-(4-butylphenyl)propanoic acid.

Spectroscopic Characterization

Following synthesis and purification, a suite of spectroscopic methods is employed for structural verification.

| Technique | Purpose | Expected Observations for 3-amino-3-(4-butylphenyl)propanoic acid |

| ¹H NMR | To identify the number and connectivity of protons. | Signals corresponding to the butyl chain (aliphatic region), aromatic protons (aromatic region), the chiral proton at C3, and the methylene protons at C2. |

| ¹³C NMR | To identify the number and types of carbon atoms. | Resonances for the four distinct carbons of the butyl group, the six aromatic carbons (four unique), the chiral C3, the C2 methylene, and the carboxyl carbon. |

| FT-IR | To identify functional groups. | Characteristic stretches for N-H (amine), C=O (carboxylic acid), O-H (carboxylic acid), C-H (aromatic and aliphatic), and C=C (aromatic). |

| Mass Spectrometry | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₁₃H₁₉NO₂. |

These techniques, when used in concert, provide unambiguous confirmation of the synthesized molecule's identity.

X-ray Crystallography: The Gold Standard

For an unequivocal determination of the solid-state structure, single-crystal X-ray diffraction is indispensable.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer and cool it under a stream of nitrogen. Collect diffraction data using a diffractometer with a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

The resulting crystal structure would provide invaluable information on intermolecular interactions, such as hydrogen bonding involving the amino and carboxyl groups, and potential packing motifs influenced by the butylphenyl substituent.

Conformational Analysis: From Solid-State to Solution

While X-ray crystallography provides a static picture of the molecule in a crystalline lattice, the conformation in solution is often more biologically relevant. The flexibility of the propanoic acid backbone and the butyl chain suggests that 3-amino-3-(4-butylphenyl)propanoic acid can adopt multiple low-energy conformations.

Computational Modeling: Predicting Conformational Preferences

Computational chemistry is a powerful tool for exploring the conformational landscape of a molecule.

Workflow: Computational Conformational Analysis

Caption: A typical workflow for the computational analysis of molecular conformation.

This workflow allows for the identification of stable conformers and the determination of their relative energies and populations at a given temperature. Key torsional angles to investigate would include those around the C2-C3 bond and the bonds within the butyl chain.

Advanced NMR Techniques: Experimental Validation in Solution

While computational methods are predictive, experimental validation is crucial. Advanced NMR techniques can provide through-bond and through-space correlations that help to define the molecule's solution-state conformation.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about protons that are close in space, which can help to distinguish between different folded and extended conformations.

-

Rotating-frame Overhauser Effect Spectroscopy (ROESY): Similar to NOESY but more effective for molecules of this size.

-

J-coupling Analysis: The magnitude of three-bond proton-proton coupling constants (³JHH) can be related to the dihedral angle between the protons via the Karplus equation, providing quantitative conformational information.

By comparing the experimental NMR data with the predictions from computational models, a validated model of the solution-state conformational ensemble can be developed.

Physicochemical Properties: Implications for Drug Development

A thorough understanding of the physicochemical properties of 3-amino-3-(4-butylphenyl)propanoic acid is essential for its potential application in drug development.

| Property | Significance | Predicted Trend |

| Solubility | Affects bioavailability and formulation. | The butylphenyl group will decrease aqueous solubility compared to unsubstituted analogs, while the amino and carboxyl groups will enhance it. Solubility will be pH-dependent. |

| pKa | Determines the ionization state at physiological pH. | Expected to have two pKa values: one for the carboxylic acid (around 4-5) and one for the amino group (around 9-10). |

| LogP/LogD | Measures lipophilicity, which influences membrane permeability and protein binding. | The butylphenyl group will contribute significantly to a higher LogP value, indicating increased lipophilicity. LogD will be pH-dependent. |

In silico tools can provide initial estimates for these properties, which should then be confirmed experimentally. The predicted drug-like properties of related compounds suggest that this molecule could be a promising scaffold for further development.[1][2]

Conclusion and Future Directions

The comprehensive characterization of 3-amino-3-(4-butylphenyl)propanoic acid requires a synergistic approach combining organic synthesis, spectroscopy, X-ray crystallography, and computational modeling. While the lack of extensive published data on this specific molecule presents a challenge, the well-established methodologies outlined in this guide provide a clear path forward for its thorough investigation.

Future research should focus on the asymmetric synthesis of the enantiomerically pure forms of this compound, as the chirality at the C3 position will be critical for its biological activity. Subsequent biological screening of the individual enantiomers will be essential to elucidate their pharmacological potential. The insights gained from a detailed structural and conformational analysis will be invaluable for the rational design of novel therapeutics and advanced materials based on this promising β-amino acid scaffold.

References

-

MDPI. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

-

Semantic Scholar. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Ca. Available from: [Link]

-

ResearchGate. (2024, June 9). (PDF) Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

-

MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

ResearchGate. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Available from: [Link]

-

PubChem. 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Available from: [Link]

- Google Patents. (2011). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.

-

ResearchGate. (2025, October 11). (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]

-

FooDB. (2010, April 8). Showing Compound 3-Aminopropanoic acid (FDB002253). Available from: [Link]

-

NIST. 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. Available from: [Link]

-

University of Pittsburgh. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Available from: [Link]

-

RSC Publishing. New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems. Available from: [Link]

-

PubChem. 3-(4-Tert-butylphenyl)propanoic acid. Available from: [Link]

-

Chemsrc. (2025, August 27). 3-Amino-3-(4-nitrophenyl)propanoic acid. Available from: [Link]

Sources

Thermodynamic stability of beta-amino acids with butylphenyl side chains

Thermodynamic Stability of -Amino Acids with Butylphenyl Side Chains

Executive Summary

The incorporation of

This guide provides a deep technical analysis of the thermodynamic stability of these constructs. It details the entropic and enthalpic drivers of stability, specifically focusing on the "hydrophobic clamp" effect provided by the butylphenyl group. We present validated protocols for assessing this stability, ensuring reproducible data for drug development pipelines.

Molecular Architecture & Conformational Dynamics

The -Peptide Backbone Advantage

Unlike natural

-

-Substitution: The side chain is attached to the

-

-Substitution: The side chain is attached to the

The Butylphenyl Moiety: A Thermodynamic Anchor

The p-tert-butylphenyl side chain is not merely a passive structural element; it is a thermodynamic driver.

-

Steric Locking: The bulky tert-butyl group restricts rotation around the

bond, reducing the entropy of the unfolded state ( -

Hydrophobic Collapse: The large hydrophobic surface area of the butylphenyl group (

) drives rapid solvent exclusion. In aqueous environments, the penalty for exposing this group is high, pushing the equilibrium strongly toward the folded state where these groups can cluster (the "hydrophobic effect").[1][2][3]

Thermodynamic Principles

The stability of a folded

Enthalpic Contributions ( )

-

Hydrogen Bonding:

-peptides form stable H-bond networks (e.g., C=O( -

Van der Waals Forces: The tert-butyl group is highly effective at filling packing voids. When interdigitated in a helix or sheet (e.g., a "zipper" motif), the dispersive interactions contribute significantly to negative enthalpy.

Entropic Contributions ( )

-

Solvent Entropy: The folding process releases ordered water molecules ("icebergs") surrounding the hydrophobic butylphenyl groups into the bulk solvent. This results in a large positive entropy change for the solvent (

), which is the primary driving force for folding. -

Conformational Entropy: Because the bulky side chain restricts the number of accessible rotamers in the denatured state, the entropic cost of folding (loss of chain freedom) is lower compared to flexible side chains like alanine.

Visualization: Folding Landscape & Workflow

Folding Equilibrium Diagram

The following diagram illustrates the thermodynamic equilibrium, highlighting the stabilizing role of the butylphenyl group.

Figure 1: Thermodynamic folding landscape. The butylphenyl group acts as a critical stabilizer, driving the equilibrium toward the folded state via hydrophobic desolvation and steric pre-organization.

Experimental Protocols

To rigorously determine thermodynamic parameters, we employ a self-validating workflow combining Circular Dichroism (CD) and Differential Scanning Calorimetry (DSC).

Protocol: Variable-Temperature CD Spectroscopy

This assay measures the loss of secondary structure (melting) as a function of temperature.

Materials:

-

Synthesized

-peptide (purified >95% by HPLC). -

Buffer: 10 mM Phosphate, pH 7.4 (avoid chloride ions which absorb in far-UV).

-

Quartz Cuvette: 1 mm path length.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve peptide to a final concentration of 50

M. Filter through 0.22 -

Baseline Correction: Acquire a blank spectrum of the buffer alone from 190–260 nm.

-

Spectrum Acquisition: Record CD spectra at 5°C intervals from 5°C to 95°C.

-

Target Signal: Look for the characteristic minimum at ~214 nm (for

-helix).

-

-

Reversibility Check: After reaching 95°C, cool the sample back to 5°C and re-scan.

-

Validation: The spectra must overlap. Hysteresis indicates aggregation, invalidating thermodynamic calculations.

-

-

Data Fitting: Plot Molar Ellipticity (

) vs. Temperature. Fit to a two-state denaturation model to extract

Protocol: Proteolytic Stability Assay

Thermodynamic stability often correlates with kinetic stability against proteases.

Step-by-Step Methodology:

-

Incubation: Mix peptide (200

M) with Pronase E or Chymotrypsin (at 1:100 w/w enzyme:substrate ratio) in Tris-HCl buffer. -

Sampling: Aliquot 50

L samples at -

Quenching: Immediately add 50

L of 1% TFA/Acetonitrile to stop the reaction. -

Analysis: Inject onto RP-HPLC (C18 column).

-

Calculation: Plot % Intact Peptide vs. Time. Calculate half-life (

).

Data Analysis & Interpretation

The following table summarizes expected thermodynamic trends when comparing a standard phenylalanine-based

| Parameter | Interpretation | ||

| Melting Temp ( | 45–55°C | 60–75°C | Higher |

| -2 to -4 kcal/mol | -5 to -8 kcal/mol | More negative | |

| Hydrophobicity ( | ~1.5 | ~3.2 | Increased lipophilicity aids membrane penetration but requires careful solubility handling. |

| Proteolytic | > 24 hours | > 72 hours | Steric bulk prevents protease access to the backbone amide bonds. |

Experimental Workflow Diagram

Figure 2: Experimental workflow for validating the stability of butylphenyl-

References

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research.

-

Seebach, D., et al. (2004).

-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. -

Cheng, R. P., et al. (2001).

-Peptides: From structure to function. Chemical Reviews. -

Fisher, B. F., et al. (2018).[4] Thermodynamic Scale of

-Amino Acid Residue Propensities for an -

Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nature Structural Biology.

Sources

- 1. Hydrophobic collapse - Wikipedia [en.wikipedia.org]

- 2. The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures | PLOS Computational Biology [journals.plos.org]

- 3. youtube.com [youtube.com]

- 4. Thermodynamic Scale of β-Amino Acid Residue Propensities for an α-Helix-like Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to Determining the Solubility Profile of 3-amino-3-(4-butylphenyl)propanoic acid

Abstract

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of 3-amino-3-(4-butylphenyl)propanoic acid, a novel beta-amino acid with potential applications in pharmaceutical and chemical research. As experimental data for this specific compound is not widely available, this document outlines the theoretical principles, predictive analysis, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. We present industry-standard methodologies, including the gold-standard shake-flask method, and provide a rationale for solvent selection across a range of polarities. This whitepaper is intended for researchers, chemists, and drug development professionals tasked with the physicochemical characterization of new chemical entities.

Introduction and Theoretical Foundation

3-amino-3-(4-butylphenyl)propanoic acid is an amphiphilic molecule combining a polar beta-amino acid head with a nonpolar 4-butylphenyl tail. This structure suggests a complex solubility behavior that is critical to understand for applications ranging from reaction chemistry to formulation development. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and developability.[][2]

Molecular Structure Analysis:

-

Hydrophilic Core: The molecule possesses two ionizable functional groups: a primary amine (-NH₂) and a carboxylic acid (-COOH). In aqueous solution, these groups confer a zwitterionic character, where the molecule can carry both a positive and a negative charge simultaneously.[3][4]

-

Hydrophobic Tail: The 4-butylphenyl group is a significant nonpolar moiety. The hydrophobicity of this side chain is expected to dominate the molecule's overall solubility, particularly in water, drawing comparisons to other phenyl-substituted amino acids.[5][]

This dual nature predicts low intrinsic water solubility but suggests that solubility can be significantly modulated by pH.[7][8] In organic solvents, solubility will be dictated by the interplay between the solvent's polarity and its ability to form hydrogen bonds with the solute's functional groups.[9]

Predicted Physicochemical Properties and Expected Solubility Behavior

Prior to embarking on experimental work, it is useful to establish a hypothesis based on the molecular structure and data from analogous compounds.

Analog Analysis:

-

Baclofen (3-(4-chlorophenyl)-4-aminobutanoic acid): This structurally related GABA agonist is described as "slightly soluble in water" and "very slightly soluble in methanol".[10][11] The butyl group in our target compound is more hydrophobic than a chloro group, suggesting our compound will have even lower aqueous solubility.

-

Phenibut (3-phenyl-4-aminobutanoic acid): The free base form shows good solubility in DMSO (35 mg/mL), while the hydrochloride salt is soluble in water, ethanol, and DMF.[12][13][14][15] This highlights the critical role of salt formation and pH in modulating solubility.

-

3-Phenylpropanoic acid: This simpler precursor has a water solubility of 5.9 g/L and a pKa of 4.66.[16] The addition of the amino group to our target compound will introduce a basic pKa and zwitterionic properties, fundamentally altering this profile.

Expected Solubility Profile:

-

Aqueous Solubility: Expected to be low in pure water at neutral pH due to the large hydrophobic butylphenyl group. Solubility is predicted to increase significantly at pH values below the acidic pKa (protonation of the carboxylate) and above the basic pKa (deprotonation of the ammonium group).[17][18]

-

Organic Solubility: High solubility is anticipated in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar functional groups. Good to moderate solubility is expected in polar protic solvents like ethanol and methanol. Poor solubility is predicted for nonpolar solvents such as heptane or toluene.

Part 1: Determination of Aqueous Solubility (pH-Dependence)

The ionization state of 3-amino-3-(4-butylphenyl)propanoic acid is pH-dependent, which directly governs its aqueous solubility. The molecule can exist in cationic, zwitterionic (neutral net charge), and anionic forms.

Figure 1: pH-dependent equilibrium of 3-amino-3-(4-butylphenyl)propanoic acid.

Protocol 1: Thermodynamic Aqueous Solubility via Shake-Flask Method

This protocol is based on the industry-standard OECD Guideline 105 and USP methodologies, considered the gold standard for determining equilibrium solubility.[19][20][21][22][23][24]

Objective: To determine the equilibrium solubility of the compound in aqueous buffers across a physiologically relevant pH range.

Materials:

-

3-amino-3-(4-butylphenyl)propanoic acid (ensure purity >98%)

-

Calibrated pH meter

-

Orbital shaker with temperature control (set to 25 °C or 37 °C)

-

Glass vials with screw caps

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV or LC-MS method for quantification

-

Aqueous Buffers:

-

0.1 M HCl (pH ~1.2)

-

Acetate Buffer (pH 4.5)

-

Phosphate Buffer (pH 6.8 and 7.4)

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). A visual excess of solid material must remain at the end of the experiment.[22]

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the respective aqueous buffer to each vial.

-

Equilibration: Tightly cap the vials and place them on the orbital shaker. Agitate at a constant speed for a sufficient duration to reach equilibrium. A preliminary test can determine the necessary time, but 24 to 48 hours is typical.[25][26]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let coarse particles settle. Then, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a syringe filter into a clean analysis vial. This step is critical to remove any remaining undissolved microparticles.

-

Dilution & Analysis: Dilute the filtered sample with an appropriate mobile phase to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the samples using the validated HPLC-UV or LC-MS method to determine the concentration.

-

pH Verification: Measure the final pH of the suspension in each vial to ensure it has not shifted significantly during the experiment.[22]

Part 2: Determination of Organic Solvent Solubility

Understanding solubility in organic solvents is crucial for designing synthetic routes, purification strategies (e.g., crystallization), and formulation in non-aqueous vehicles.[27][28][29]

Protocol 2: Thermodynamic Organic Solubility via Shake-Flask Method

The same shake-flask principle is applied to organic solvents.

Objective: To determine the equilibrium solubility in a range of common organic solvents.

Solvent Selection Rationale: A diverse set of solvents should be chosen to cover a range of polarities and hydrogen bonding capabilities.[9]

| Solvent Class | Example Solvent | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High polarity, excellent for dissolving polar functional groups. |

| Acetonitrile (ACN) | Medium polarity, common in chromatography and synthesis. | |

| Polar Protic | Ethanol (EtOH) | Can act as both H-bond donor and acceptor. |

| Methanol (MeOH) | Similar to ethanol but more polar. | |

| Nonpolar | Toluene | Aromatic solvent, may interact with the phenyl ring. |

| Heptane | Aliphatic hydrocarbon, represents a highly nonpolar environment. |

Procedure: The procedure is identical to Protocol 1, substituting the aqueous buffers with the selected organic solvents. Temperature control remains critical.

Figure 2: General experimental workflow for the shake-flask solubility method.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Predicted Aqueous Solubility Profile of 3-amino-3-(4-butylphenyl)propanoic acid

| Medium | pH | Expected Solubility | Rationale |

|---|---|---|---|

| 0.1 M HCl | ~1.2 | High | Cationic form predominates, highly water-soluble. |

| Acetate Buffer | 4.5 | Moderate | Mixture of cationic and zwitterionic forms. |

| Phosphate Buffer | 7.4 | Low | Zwitterionic form near isoelectric point; solubility is minimal. |

| Water | ~7.0 | Low | Dominated by zwitterionic form and hydrophobic tail. |

| High pH Buffer | >10 | Moderate to High | Anionic form predominates, increasing solubility. |

Table 2: Predicted Organic Solubility Profile of 3-amino-3-(4-butylphenyl)propanoic acid

| Solvent | Solvent Type | Predicted Solubility | Rationale |

|---|---|---|---|

| DMSO | Polar Aprotic | High | Strong dipole-dipole interactions with zwitterionic form. |

| Ethanol | Polar Protic | Moderate | Solvates via hydrogen bonding. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less polar than DMSO. |

| Toluene | Nonpolar Aromatic | Very Low | Cannot effectively solvate the polar amino acid head. |

| Heptane | Nonpolar Aliphatic | Insoluble | Mismatch in polarity is too great. |

Conclusion

This technical guide provides a robust, scientifically-grounded methodology for determining the complete solubility profile of 3-amino-3-(4-butylphenyl)propanoic acid. By combining theoretical analysis with the gold-standard shake-flask experimental protocol, researchers can generate the critical data needed to advance their work. The predicted pH-dependent aqueous solubility and the varied solubility in organic solvents highlight the amphiphilic nature of the molecule. Executing these protocols will provide the foundational physicochemical understanding required for all subsequent research and development activities.

References

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from FILAB website. [Link]

-

Wikipedia. (2024). Baclofen. Retrieved from Wikipedia. [Link]

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved from EUROLAB. [Link]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from Situ Biosciences. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from OECD website. [Link]

-

ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from ResearchGate. [Link]

-

AIChE. (2014). Method for Prediction of Pharmaceutical Solubility for Solvent Selection. Retrieved from AIChE website. [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Scribd. (2023). USP 1236 Solubility Measurements Guide. Retrieved from Scribd. [Link]

-

National Center for Biotechnology Information. (n.d.). Baclofen. PubChem Compound Summary for CID 2284. Retrieved from PubChem. [Link]

-

The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / Baclofen Tablets. Retrieved from The Japanese Pharmacopoeia. [Link]

-

U.S. Food and Drug Administration. (2021). PRODUCT QUALITY REVIEW(S). Retrieved from accessdata.fda.gov. [Link]

-

ACS Publications. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]

-

World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937. [Link]

-

IS MUNI. (n.d.). Amino Acid Side-chain Hydrophobicity. In: Encyclopedia of Life Science. [Link]

-

Chemistry Stack Exchange. (2017). Effect of pH on positive and negative charges of a zwitterion. Retrieved from Chemistry Stack Exchange. [Link]

-

ACS Green Chemistry Institute. (n.d.). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from ACS Green Chemistry Institute. [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from ResearchGate. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University Publications. [Link]

-

Quora. (2015). Why does the zwitterion have a positive charge at a decreasing pH?. Retrieved from Quora. [Link]

-

PubMed. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

-

DTU Research Database. (2016). Solvent selection methodology for pharmaceutical processes: Solvent swap. Retrieved from DTU Research Database. [Link]

-

Semantic Scholar. (1971). The solubility of amino acids and two glycine peptides in aqueous ethanol and dioxane solutions. Establishment of a hydrophobicity scale. [Link]

-

Teva API. (2018). Solving solubility issues in modern APIs. Retrieved from Teva API. [Link]

-

Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from Ascendia Pharma. [Link]

-

Semantic Scholar. (n.d.). Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. [Link]

-

Khan Academy. (n.d.). Isoelectric point and zwitterions. Retrieved from Khan Academy. [Link]

-

Wikipedia. (2024). Phenylpropanoic acid. Retrieved from Wikipedia. [Link]

Sources

- 2. agnopharma.com [agnopharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Khan Academy [khanacademy.org]

- 5. is.muni.cz [is.muni.cz]

- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Baclofen - Wikipedia [en.wikipedia.org]

- 11. Baclofen USP | API | Medisca [medisca.ca]

- 12. Phenibut CAS#: 1078-21-3 [m.chemicalbook.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. Phenibut | 1078-21-3 [chemicalbook.com]

- 15. caymanchem.com [caymanchem.com]

- 16. Phenylpropanoic acid - Wikipedia [en.wikipedia.org]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. quora.com [quora.com]

- 19. filab.fr [filab.fr]

- 20. laboratuar.com [laboratuar.com]

- 21. oecd.org [oecd.org]

- 22. dissolutiontech.com [dissolutiontech.com]

- 23. scribd.com [scribd.com]

- 24. researchgate.net [researchgate.net]

- 25. lup.lub.lu.se [lup.lub.lu.se]

- 26. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 27. researchgate.net [researchgate.net]

- 28. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 29. orbit.dtu.dk [orbit.dtu.dk]

Precision Hydrophobicity in Peptidomimetics: The Role of 3-Amino-3-(4-butylphenyl)propanoic Acid

Executive Summary

In the landscape of modern peptidomimetics, the transition from

This technical guide dissects the utility of this molecule as a building block for protease-resistant peptides, antimicrobial agents, and integrin inhibitors. We explore its physicochemical profile, validate synthetic routes for high-enantiopurity production, and provide actionable protocols for its incorporation into drug discovery workflows.

Structural Significance & Physicochemical Profile[1]

The therapeutic failure of many peptide drugs stems from rapid degradation by endogenous proteases. 3-Amino-3-(4-butylphenyl)propanoic acid addresses this via two synergistic mechanisms:

The -Backbone Advantage

Unlike natural

-

Proteolytic Stability: The additional methylene group (

) distorts the scissile bond geometry, rendering the peptide bond unrecognizable to most serine proteases and metalloproteases. -

Secondary Structure: In oligomers,

-amino acids induce the formation of stable secondary structures, such as the 14-helix (stabilized by H-bonds between residue

The para-Butylphenyl Moiety

The 4-butylphenyl side chain is not merely a spacer; it is a functional probe for hydrophobic pockets.

-

Lipophilicity (

): The butyl group significantly increases the partition coefficient compared to a simple phenyl group. This is critical for membrane permeability and blood-brain barrier (BBB) crossing in CNS-active analogs. -

Steric Reach: The butyl chain extends the hydrophobic interaction range by approximately 4–6 Å beyond the phenyl ring, allowing the molecule to reach deep hydrophobic sub-pockets (e.g., the S1' pocket of proteases) that are inaccessible to phenylalanine or tyrosine.

Synthetic Methodologies

High-purity synthesis is non-negotiable for pharmaceutical applications. We present two validated routes: the scalable Rodionov Reaction for racemic production and Enzymatic Resolution for enantiopurity.

Route A: Modified Rodionov Condensation (Scalable)

The most direct route to the racemic

Mechanism:

-

Formation of the imine between the aldehyde and ammonia.

-

Knoevenagel condensation with malonic acid.

-

Decarboxylation and Michael addition of ammonia.

Route B: Enzymatic Resolution (Enantioselective)

For biological activity, the

-

Enzyme: Candida antarctica Lipase B (CAL-B) or Penicillin G Acylase (PGA).

-

Substrate: The ethyl ester of the racemic

-amino acid. -

Outcome: The enzyme selectively hydrolyzes the ester of the

-enantiomer (typically), leaving the

Visualization of Synthetic Pathways

Figure 1: Dual-pathway synthesis strategy showing the direct Rodionov route and the subsequent enzymatic resolution for chiral isolation.

Peptidomimetic Applications

Antimicrobial Peptides (AMPs)

The "4-butyl" modification is particularly effective in the design of membrane-disrupting AMPs.

-

Mechanism: Bacterial membranes are negatively charged.[1] AMPs typically require a balance of cationic charges (to attract) and hydrophobic bulk (to insert).

-

Application: Replacing Phenylalanine (Phe) with 3-Amino-3-(4-butylphenyl)propanoic acid in an AMP sequence increases the local hydrophobicity, facilitating deeper insertion into the lipid bilayer and enhancing bactericidal activity against Gram-positive strains (e.g., S. aureus).

Integrin Inhibitors (RGD Mimetics)

Integrins (e.g.,

-

Role: The 3-amino-3-arylpropanoic acid scaffold serves as the aspartic acid mimetic or the hydrophobic linker.

-

Optimization: The 4-butylphenyl group can occupy the hydrophobic pocket adjacent to the metal-ion-dependent adhesion site (MIDAS), improving affinity over the standard phenyl group by exploiting van der Waals interactions.

Visualization of Peptidomimetic Logic

Figure 2: The Structure-Activity Relationship (SAR) logic demonstrating how the scaffold translates to therapeutic value.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of racemic 3-amino-3-(4-butylphenyl)propanoic acid via the Rodionov method.

Materials:

-

4-Butylbenzaldehyde (1.0 eq)

-

Malonic acid (1.0 eq)

-

Ammonium acetate (2.0 eq)

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-butylbenzaldehyde (10 mmol) and malonic acid (10 mmol) in ethanol (20 mL).

-

Ammonium Addition: Add ammonium acetate (20 mmol) to the solution.

-

Reflux: Heat the mixture to reflux (

) with magnetic stirring for 6–8 hours. Monitor the disappearance of the aldehyde via TLC (Hexane:EtOAc 3:1). -

Precipitation: Allow the reaction mixture to cool to room temperature. The product often precipitates as a white solid.

-

Filtration: Filter the crude solid.

-

Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted malonic acid and ammonium salts.

-

Validation: Verify structure via

(DMSO-

Data Summary Table:

| Parameter | Specification | Note |

| Appearance | White crystalline solid | |

| Melting Point | Typical for | |

| Yield | 65–75% | Rodionov method |

| Solubility | DMSO, Dilute Acid/Base | Poor in water/organic solvents |

| CAS | 250374-96-0 |

Future Outlook

The field of peptidomimetics is moving towards "Foldamers" —oligomers with predictable, programmable shapes. 3-Amino-3-(4-butylphenyl)propanoic acid is poised to become a standard "hydrophobic staple" in these designs. Future research will likely focus on:

-

Macrocyclization: Incorporating this residue into cyclic peptides to constrain conformation further.

-

Hybrid Peptides: Mixing

- and

References

-

Design and Synthesis of

-Amino Acids:- Source: Weiner, B. et al. "A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids." Journal of Organic Chemistry.

- Context: Describes the Rodionov reaction mechanism and optimization for aryl deriv

-

(Representative link for Rodionov method)

-

Antimicrobial Peptidomimetics

-

Source: Molchanova, N. et al. "Peptoids and Peptidomimetics for Antimicrobial Drug Design." Molecules, 2017.[2]

- Context: Discusses the role of hydrophobicity and side-chain modific

-

-

Commercial Availability & CAS Data

- Source: Alfa Chemistry Product C

- Context: Verification of CAS 250374-96-0 and commercial availability of the building block.

-

Integrin Inhibitor Design

- Source: Rechenmacher, F. et al. "Integrin Antagonists: From Design to Drug." Current Pharmaceutical Design.

- Context: Explains the use of -aryl scaffolds in RGD mimetics.

Sources

Role of 3-amino-3-(4-butylphenyl)propanoic acid in beta-peptide foldamers

Technical Guide: Engineering High-Affinity Foldamers with -hPhe(4-Bu)

Executive Summary

3-amino-3-(4-butylphenyl)propanoic acid is a non-natural

This structural modification serves two critical functions in drug design:

-

Deep Pocket Penetration: The butyl group extends the hydrophobic reach, allowing the residue to fill deep, unoccupied hydrophobic pockets in target proteins (e.g., Bcl-xL, MDM2) more effectively than natural residues.

-

Foldamer Stabilization: The bulky side chain facilitates tight inter-helical packing (specifically in 14-helices), stabilizing the secondary structure against denaturation.

This guide provides the protocols for synthesizing, incorporating, and validating this residue in bioactive foldamers.

Chemical Architecture & Mechanism

Structural Analysis

The molecule is a

-

IUPAC Name: 3-amino-3-(4-butylphenyl)propanoic acid

-

Common Code:

-hPhe(4-Bu) -

Formula:

-

Key Feature: The para-butyl substituent adds significant lipophilicity and steric bulk without disrupting the aromatic

-stacking potential.

Mechanism of Action in Foldamers

Beta-peptides can adopt discrete secondary structures (helices) defined by hydrogen bonding patterns.[1] The most common is the 14-helix (defined by a 14-membered H-bond ring between

The Role of

-

Hydrophobic Core Packing: In a 14-helix, side chains are arranged in a specific radial pattern. The bulky 4-butylphenyl group engages in extensive Van der Waals interactions with adjacent residues (

), creating a rigid hydrophobic core that prevents unfolding. -

Proteolytic Resistance: The

-backbone is unrecognized by ubiquitous proteases (trypsin, chymotrypsin), extending the half-life of the foldamer from minutes to days in serum.

Visualization: Structural Comparison & Homologation

Figure 1: Structural evolution from natural phenylalanine to the high-affinity

Synthesis Protocol: The Arndt-Eistert Route

The most reliable method to synthesize enantiopure

Materials Required[2][3][4]

-

Starting Material: Fmoc-4-butyl-L-phenylalanine (Commercial or synthesized via asymmetric alkylation).

-

Reagents: Isobutyl chloroformate, Diazomethane (generated in situ) or TMS-diazomethane, Silver benzoate (catalyst).

-

Solvents: THF, 1,4-Dioxane, Water.

Step-by-Step Methodology

| Step | Operation | Critical Parameter |

| 1. Activation | Dissolve Fmoc-4-butyl-Phe-OH in dry THF. Add N-methylmorpholine (NMM) and cool to -15°C. Add isobutyl chloroformate dropwise. | Maintain -15°C to prevent racemization. |

| 2. Diazoketone | Filter precipitated salts. Add diazomethane (ether solution) to the filtrate at 0°C. Stir for 3 hours. | Safety: Diazomethane is explosive; use blast shield and dedicated glassware. |

| 3. Rearrangement | Evaporate excess diazomethane. Dissolve the crude diazoketone in 1,4-dioxane/water (9:1). Add silver benzoate (10 mol%) and sonicate. | Evolution of |

| 4. Workup | Acidify with 1M HCl, extract with EtOAc, and purify via flash chromatography (Hexane/EtOAc). | Product is Fmoc- |

Solid Phase Peptide Synthesis (SPPS) of Foldamers

Incorporating

Protocol: Microwave-Assisted Fmoc-SPPS

Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).

-

Coupling Cocktail:

-

AA: 3.0 equiv Fmoc-

-hPhe(4-Bu)-OH -

Activator: 3.0 equiv HATU (or PyBOP)

-

Base: 6.0 equiv DIEA (Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

-

-

Cycle Parameters:

-

Deprotection: 20% Piperidine in DMF (2 x 5 min).

-

Coupling: Microwave irradiation at 75°C for 10 minutes (or 2 hours at RT). Note:

-residues couple slower than

-

-

Cleavage:

-

95% TFA / 2.5% TIS / 2.5%

for 3 hours.

-

Validation: CD Spectroscopy

To confirm the foldamer has adopted the desired 14-helix structure:

-

Solvent: Methanol (stabilizes 14-helix).

-

Signature: Look for a minimum at ~214 nm . (Note:

-helices have minima at 208/222 nm; the 14-helix is distinct).

Application: Targeting Protein-Protein Interactions (PPIs)[4][5]

The primary utility of

The "Hot Spot" Strategy

Natural interfaces often rely on a triad of hydrophobic residues (e.g., Phe-Trp-Leu). By replacing a natural Phenylalanine with

-

Entropic Gain: The rigid

-backbone pre-organizes the inhibitor. -

Enthalpic Gain: The 4-butyl tail reaches deeper into the hydrophobic pocket, displacing sub-optimal water molecules and increasing Van der Waals contact surface.

Visualization: PPI Inhibition Workflow

Figure 2: Mechanism of enhanced inhibition. The 4-butyl extension allows the foldamer to engage deep hydrophobic pockets inaccessible to standard phenylalanine residues.

References

-

Seebach, D., & Gardiner, J. (2008). Beta-peptidic peptidomimetics. Accounts of Chemical Research. Link

-

Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

-

Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-peptides: from structure to function. Chemical Reviews. Link

-

Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research. Link

-

Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry. Link

Precision Structural Analysis of 3-Amino-3-(4-butylphenyl)propanoic Acid Derivatives

Executive Summary

The structural elucidation of 3-amino-3-(4-butylphenyl)propanoic acid and its derivatives represents a critical benchmark in the development of lipophilic

This guide details the end-to-end workflow for the crystal structure analysis of this class of compounds. It addresses the specific challenges posed by the 4-butylphenyl moiety —specifically, the conflict between the hydrophilic zwitterionic core and the flexible, lipophilic alkyl tail—and provides a rigorous protocol for absolute configuration determination.

Molecular Context & Synthetic Origin

Before attempting crystallization, one must understand the provenance of the sample. The target molecule is typically synthesized via a modified Rodionov reaction or through the homologation of

-

Core Structure: A zwitterionic

-amino acid backbone ( -

Lipophilic Domain: A 4-butylphenyl group at the C3 position.

-

Crystallographic Challenge: The molecule is amphiphilic. The lattice energy is a competition between strong electrostatic hydrogen bonds (head group) and weak van der Waals forces (butyl tail).

Synthesis Note for Crystallographers

Ensure the sample is the free amino acid and not the hydrochloride salt unless specifically intended. The zwitterionic form yields denser packing networks critical for stability studies. If the sample was purified via ion-exchange chromatography, residual ammonium acetate may act as an impurity; rigorous lyophilization is required.

Crystallization Strategy: The Amphiphilic Paradox

Standard vapor diffusion methods often fail for 3-amino-3-(4-butylphenyl)propanoic acid due to its "soap-like" solubility profile. It is soluble in high-pH aqueous buffers but insoluble in non-polar organics.

Protocol: Interface-Directed Crystallization

We recommend a Liquid-Liquid Diffusion (Layering) approach to slow down the zwitterion formation and minimize nucleation rates.

-

Solvent A (Dense, Hydrophilic): Dissolve 20 mg of the compound in 1 mL of water/methanol (1:1) with 1 equivalent of NaOH (to solubilize as the carboxylate).

-

Buffer Layer: Carefully pipette 0.5 mL of pure methanol on top.

-

Solvent B (Light, Acidic): Carefully layer 1 mL of ethanol containing 1.1 equivalents of acetic acid.

Mechanism: As the acid diffuses downwards, it neutralizes the carboxylate slowly. The molecule passes through its isoelectric point (pI) at the interface, crystallizing as the zwitterion.

Visualization: Crystallization Workflow

Figure 1: Decision matrix for crystallizing amphiphilic

Data Collection & Reduction

The presence of the butyl chain necessitates low-temperature data collection. At room temperature, the terminal methyl and methylene groups will exhibit high thermal motion (large atomic displacement parameters), obscuring the precise geometry.

Experimental Parameters

| Parameter | Setting | Rationale |

| Temperature | 100 K (Liquid | Freezes the conformation of the flexible 4-butyl chain. |

| Source | Cu K | Essential for absolute configuration (Friedel pairs) if no heavy atom is present. |

| Resolution | 0.80 Å or better | Required to resolve individual atoms in the disordered alkyl tail. |

| Strategy | Full Sphere (360°) | High redundancy is needed to accurately determine the Flack parameter. |

Critical Step: If the crystal is a thin plate (common for these derivatives), use an X-ray beam with a micro-focus source to maximize flux density on the sample volume.

Structure Solution and Refinement

This is the phase where the "4-butyl" group often introduces complexity. The structure is typically solved using Dual-Space methods (SHELXT) and refined using Least-Squares (SHELXL) .

Handling Alkyl Chain Disorder

The butyl tail may adopt two conformations (e.g., anti vs. gauche) in the crystal lattice to fill voids.

-

Identify Disorder: Look for elongated thermal ellipsoids on the butyl carbons (

). -

Split Positions: Assign two components (Part A and Part B).

-

Restraints: Apply SAME or SADI restraints to bond lengths and angles to ensure chemically reasonable geometries for both disordered parts.

-

Constraints: Constrain the occupancy sum to 1.0 (e.g., 21.000 in SHELX).

Absolute Configuration

For pharmaceutical applications, determining the enantiomer (S vs. R) is mandatory.

-

Flack Parameter (

):- : Correct structure.

- : Inverted structure (wrong enantiomer).

-

Note: For light-atom structures (C, H, N, O), the anomalous signal is weak. If the standard error on the Flack parameter is high (

), consider synthesizing a derivative with a heavy atom (e.g., 4-bromophenyl analog) or using Mosher's Method via NMR for cross-validation [1].

Visualization: Refinement Logic

Figure 2: Refinement workflow emphasizing disorder modeling for lipophilic side chains.

Supramolecular Architecture

The crystal packing of 3-amino-3-(4-butylphenyl)propanoic acid derivatives almost universally follows a Bilayer Motif .

The Hydrophilic Zipper

The zwitterionic backbone forms a robust 2D network.

-

Interaction:

hydrogen bonds. -

Geometry: The ammonium group typically donates three H-bonds to carboxylate oxygens of neighboring molecules, forming a "head-to-head" hydrophilic layer.

The Hydrophobic Buffer

The 4-butylphenyl groups project outward from this hydrophilic layer.

-

Packing: The butyl chains interdigitate with chains from the adjacent layer.

-

Significance: This region is held together only by weak van der Waals forces. This is the "slip plane" of the crystal, making these crystals prone to delamination or plate-like morphology.

Data Table: Typical Hydrogen Bond Geometries

| Interaction | Donor | Acceptor | Distance (Å) | Angle (°) |

|---|

| Primary Charge Assist |

Pharmaceutical Implications

Understanding this structure is not merely an academic exercise; it directly impacts drug developability.

-

Polymorphism Risk: The flexibility of the butyl chain suggests a high risk of conformational polymorphism. Different crystallization solvents may lock the butyl group into different rotamers, altering the melting point and dissolution rate.

-

Bioavailability: The "bilayer" packing mimics lipid membranes. The energy required to break the lattice (lattice energy) vs. the energy gained by solvation dictates solubility. The strong zwitterionic lattice often results in low aqueous solubility despite the polar head group.

-

Formulation: To improve solubility, converting the zwitterion to a hydrochloride or tosylate salt is recommended to disrupt the strong head-to-head H-bond network [2].

References

-

Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.

-

Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180.

- Seebach, D., et al. (2004). -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87, 27-69.

-

Cambridge Crystallographic Data Centre (CCDC). Guidelines for the deposition of crystal structure data.

Sources

Technical Guide: Safety & Handling of 3-Amino-3-(4-butylphenyl)propanoic Acid

[1][2]

Part 1: Chemical Identity & Physicochemical Context[1][2][3]

Executive Summary

3-amino-3-(4-butylphenyl)propanoic acid is a

Chemical Specifications

| Property | Specification | Notes |

| Chemical Name | 3-amino-3-(4-butylphenyl)propanoic acid | IUPAC nomenclature |

| Analog CAS | 117391-52-3 (Ethyl analog) | Reference for hazard extrapolation |

| Molecular Formula | Calculated | |

| Molecular Weight | ~221.30 g/mol | Calculated |

| Physical State | Solid (Powder/Crystalline) | Likely white to off-white |

| Solubility | Low in neutral water; Soluble in dilute acid/base | Zwitterionic character |

| Chirality | Contains one chiral center (C3) | Often supplied as racemic or enantiopure (R/S) |

Part 2: Hazard Identification (GHS Classification)[1][2][8]

Signal Word: WARNING

Based on the toxicity profiles of

Hazard Statements

-

H315: Causes skin irritation.[3]

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3]

Part 3: Strategic Handling & Experimental Protocols

The Zwitterion Challenge

Unlike simple organic acids, 3-amino-3-(4-butylphenyl)propanoic acid exists as a zwitterion at neutral pH.[1][2] This results in:

-

High Melting Point: Often

(with decomposition). -

Electrostatic Properties: The dry powder is prone to static charge, making weighing difficult.

-

Solubility Profile: It is often insoluble in organic solvents (DCM, Et2O) unless the amine is protected (e.g., Boc) or the acid is esterified.

Protocol: Solubilization for Biological Assays

Do not attempt to dissolve directly in neutral PBS.

-

Weighing: Use an anti-static gun on the weighing boat.

-

Primary Solvent: Dissolve the compound in DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 100 mM).

-

Why? DMSO disrupts the intermolecular ionic lattice.

-

-

Dilution: Dilute the DMSO stock into the aqueous buffer.

-

Validation: If precipitation occurs, acidify slightly (0.1% Formic Acid) to protonate the amine, or basify to deprotonate the carboxylic acid, breaking the zwitterion.

-

Workflow Visualization: Handling Decision Tree

The following diagram outlines the decision logic for handling this compound based on its chemical state.

Figure 1: Decision matrix for solubilization and synthetic preparation of zwitterionic

Part 4: Emergency Response & First Aid[1][2][10][12]

In the event of exposure, the lipophilic nature of the butyl chain may increase skin absorption compared to simpler amino acids.

| Exposure Route | Immediate Action | Scientific Rationale |

| Inhalation | Move to fresh air.[1][2][4][7] If breathing is difficult, give oxygen.[5][7] | Dust may irritate bronchial mucous membranes (H335).[3] |

| Skin Contact | Wash with soap and water.[5][7] Do not use ethanol. | Ethanol may enhance transdermal absorption of the lipophilic compound. |

| Eye Contact | Rinse with water for 15 min.[5][6] Lift eyelids. | Mechanical and chemical irritation (H319). |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevent aspiration of foam/vomit into lungs. |

Emergency Decision Logic

Figure 2: Immediate response protocols categorized by exposure route.

Part 5: Storage and Stability[1][2]

-

Storage Conditions: Store at

to -

Hygroscopicity:

-amino acids can be hygroscopic.[1] Store under inert gas (Nitrogen/Argon) if possible to prevent caking. -

Shelf Life: Generally stable for >2 years if kept dry and dark.

References

-

Chem-Impex International. (n.d.). Boc-(S)-3-amino-3-(4-methylphenyl)propionic acid. Retrieved from [1]

- Source for analog physical properties and handling context.

-

Synblock. (n.d.). 3-Amino-3-(4-ethylphenyl)propanoic acid (CAS 117391-52-3).[1][2] Retrieved from [1][2]

- Source for hazard classific

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 440311, 3-Amino-3-(4-hydroxyphenyl)propanoic acid. Retrieved from [1][2]

- General reference for beta-amino acid zwitterionic properties.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet: 3-Amino-3-phenylpropionic acid. Retrieved from

- General safety protocols for beta-phenylalanine deriv

Sources

- 1. 40856-44-8|(S)-3-Amino-3-phenylpropionic acid|BLD Pharm [bldpharm.com]

- 2. 40856-44-8|(S)-3-Amino-3-phenylpropionic acid|BLD Pharm [bldpharm.com]

- 3. cpachem.com [cpachem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

Methodological & Application

Application Note: High-Fidelity Fmoc Protection of 3-amino-3-(4-butylphenyl)propanoic acid

Executive Summary & Strategic Scope

This application note details the protocol for the

Unlike standard

-

Steric and Electronic Environment: The

-position of the amine, combined with the bulky 4-butylphenyl group, alters nucleophilicity compared to standard alanine or phenylalanine derivatives. -

Solubility Profile: The hydrophobic butyl chain significantly reduces solubility in standard aqueous alkaline buffers used for Schotten-Baumann conditions.

Strategic Recommendation: We utilize Fmoc-OSu (9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. While Fmoc-Cl is more reactive, it is prone to generating dipeptide impurities and "Fmoc-dipeptides" via mixed anhydride intermediates. Fmoc-OSu offers a controlled release of the Fmoc cation, minimizing oligomerization, though users must be vigilant against Lossen rearrangement byproducts.

Strategic Analysis of Reaction Parameters

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl

| Feature | Fmoc-Cl | Fmoc-OSu (Recommended) |

| Reactivity | High (Aggressive) | Moderate (Controlled) |

| Major Side Reaction | Dipeptide formation (Oligomerization) | Lossen Rearrangement (Formation of Fmoc- |

| Byproduct Removal | Difficult (Oligomers co-elute) | Easier (HOSu is water-soluble) |

| Suitability for | Low | High |

Expert Insight: For this specific substrate, the risk of oligomerization with Fmoc-Cl is exacerbated by the steric bulk of the butylphenyl group, which can trap activated intermediates. Fmoc-OSu is the superior choice for purity.

Solvent Engineering

Standard protocols use 1:1 Water:Dioxane. However, the 4-butylphenyl moiety renders the starting material poorly soluble in this mixture at 0°C.

-

Modification: We employ a 1:2 Water:Acetone or 1:2 Water:Dioxane ratio. Acetone is often preferred for easier removal during workup, but Dioxane provides better solvation for the hydrophobic aromatic system.

-

Critical Control: The amino acid must be fully dissolved (or extremely fine suspension) before Fmoc-OSu addition to ensure homogenous kinetics.

pH Control

The reaction relies on the unprotonated amine (

-

Target pH: 8.5 – 9.0.

-

Risk: pH > 10 causes rapid hydrolysis of the Fmoc group (forming dibenzofulvene). pH < 8 protonates the amine (

), stalling the reaction. -

Buffer:

is preferred over

Detailed Experimental Protocol

Materials

-

Substrate: 3-amino-3-(4-butylphenyl)propanoic acid (1.0 equiv)

-

Reagent: Fmoc-OSu (1.1 equiv)

-

Base: Sodium Carbonate (

) -

Solvents: 1,4-Dioxane (HPLC Grade), Water (Milli-Q), Ethyl Acetate (EtOAc), HCl (1N and 6N).

Step-by-Step Procedure

Phase 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-3-(4-butylphenyl)propanoic acid (10 mmol) in Water (20 mL).

-

Add

(20 mmol, 2.0 equiv) solid. Stir until dissolved.-

Note: The solution may remain cloudy due to the lipophilic substrate.

-

-

Add 1,4-Dioxane (40 mL).

-

Observation: The mixture should become clear. If turbidity persists, add more Dioxane (up to 60 mL total) until a single phase is achieved.

-

-

Cool the solution to 0°C in an ice bath.

Phase 2: Acylation

-

Dissolve Fmoc-OSu (11 mmol, 1.1 equiv) in 1,4-Dioxane (10 mL).

-

Add the Fmoc-OSu solution dropwise to the reaction mixture over 30 minutes.

-

Why: Slow addition prevents local high concentrations of reagent, reducing the risk of side reactions (Lossen rearrangement).

-

-

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

-

Stir for 4–16 hours .

-

Monitoring: Check by TLC (System: EtOAc/Hexane/AcOH) or HPLC. The free amino acid will disappear.

-

Phase 3: Workup & Isolation

-

Evaporation: Concentrate the mixture under reduced pressure (Rotavap) to remove the majority of Dioxane/Acetone.

-

Caution: Do not heat above 40°C to prevent Fmoc cleavage.

-

-

Wash: Dilute the remaining aqueous residue with Water (50 mL) and extract with Diethyl Ether (

mL).-

Purpose: This removes unreacted Fmoc-OSu and non-polar byproducts (dibenzofulvene). The product remains in the aqueous phase as the sodium salt.

-

-

Acidification: Cool the aqueous phase to 0°C. Slowly acidify with 1N HCl to pH 2–3 while stirring vigorously.

-

Observation: The product will precipitate as a white solid or oil.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (

mL). -

Drying: Combine organic layers, wash with Brine (

mL), dry over anhydrous -

Concentration: Evaporate the solvent to yield the crude product.

Phase 4: Purification

-

Recrystallization: Dissolve crude solid in minimum hot EtOAc. Add Hexane dropwise until turbid. Cool to 4°C overnight.

-

Alternative: If the product is an oil (common with butyl derivatives), use column chromatography (Gradient: Hexane -> 50% EtOAc/Hexane + 1% AcOH).

-

Visualizing the Workflow

Reaction Scheme & Logic Flow

The following diagram illustrates the reaction pathway and the critical decision nodes for purity control.

Figure 1: Reaction mechanism and critical control points for minimizing Lossen rearrangement and oligomerization.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow ensuring solubility and purity.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Incomplete Reaction | Substrate precipitation due to butyl hydrophobicity. | Increase Dioxane ratio to 2:1 (Dioxane:Water). Ensure vigorous stirring. |

| Gel formation | High concentration of the lipophilic salt. | Dilute reaction mixture with more water/dioxane mix. |

| Low Yield | Product trapped in organic wash or not fully precipitated. | Ensure pH is < 3 during extraction. Do not discard the Ether wash without checking TLC (sometimes the salt is lipophilic enough to extract). |

| Impurity: Fmoc- | Lossen rearrangement of Fmoc-OSu. | Strictly limit Fmoc-OSu to 1.05–1.1 eq. Do not overheat. |

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455–2504.

-

Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group."[3][4] The Journal of Organic Chemistry, 37(22), 3404–3409.

-

Obkircher, M., et al. (2008). "Formation of Fmoc-beta-alanine during Fmoc-protection with Fmoc-OSu." Journal of Peptide Science. (Discussion on Lossen Rearrangement side reactions).

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Standard reference for Schotten-Baumann conditions).

-

Chem-Impex International. "Fmoc-beta-Amino Acids Product Guide." (General handling for beta-amino acids).

Sources

Incorporating 3-amino-3-(4-butylphenyl)propanoic acid into biologically active peptides

Application Note & Protocols

Topic: Incorporating 3-amino-3-(4-butylphenyl)propanoic acid into Biologically Active Peptides

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a transformative strategy in medicinal chemistry, offering a robust method to overcome the inherent limitations of native peptides, such as poor proteolytic stability and conformational flexibility. This guide provides a comprehensive framework for the synthesis and integration of a novel β-amino acid, 3-amino-3-(4-butylphenyl)propanoic acid, into peptide sequences. We detail the rationale, step-by-step protocols, and analytical validation methods, from the synthesis of the Fmoc-protected building block to the final biological evaluation of the modified peptide. The inclusion of the 4-butylphenyl moiety offers a unique lipophilic side chain, potentially enhancing membrane interactions or specific receptor binding, while the β-amino acid backbone is designed to confer significant resistance to enzymatic degradation.

Introduction: The Rationale for β-Amino Acid Integration

Peptide-based therapeutics hold immense promise due to their high specificity and potency. However, their clinical application is often hampered by rapid degradation by endogenous proteases.[1][2] The integration of β-amino acids, which feature an additional carbon atom in their backbone compared to their α-amino acid counterparts, provides a powerful solution to this challenge.[3] This structural modification sterically hinders recognition by proteases, leading to a profound increase in the peptide's half-life in biological systems.[1][4][5]

Beyond enhancing stability, β-amino acids induce unique conformational constraints, allowing for the formation of novel secondary structures not accessible to α-peptides. This capability opens new avenues for designing peptidomimetics that can mimic or antagonize the function of natural peptides, targeting protein-protein interactions or receptors with high affinity and specificity.[6][7][8] The specific building block discussed herein, 3-amino-3-(4-butylphenyl)propanoic acid, was selected for its potential to introduce a significant hydrophobic element, which can be critical for modulating interactions with biological membranes or hydrophobic pockets in target proteins.

This document serves as a technical guide for researchers, providing validated protocols for the entire workflow, from chemical synthesis to biological characterization.

Synthesis of Fmoc-3-amino-3-(4-butylphenyl)propanoic acid

The successful incorporation of any non-proteinogenic amino acid via Solid-Phase Peptide Synthesis (SPPS) first requires the synthesis of a suitably protected building block. For modern SPPS, the 9-fluorenylmethoxycarbonyl (Fmoc) group is the protection of choice for the α-amino group due to its lability under mild basic conditions, which preserves acid-labile side-chain protecting groups and the resin linkage.[][10]

The following protocol outlines a robust method for the synthesis of the required Fmoc-protected β-amino acid, adapted from established procedures for similar 3-aryl-β-amino acids.[11][12]

Workflow for Building Block Synthesis

Caption: Synthesis and Fmoc protection of the β-amino acid building block.

Protocol 2.1: Synthesis of (±)-3-amino-3-(4-butylphenyl)propanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-butylbenzaldehyde (1 equiv.), malonic acid (1.2 equiv.), and ammonium acetate (1.5 equiv.) in absolute ethanol.

-

Reflux: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, a precipitate should form. If not, reduce the solvent volume under reduced pressure. Filter the solid product, wash with cold ethanol, and dry under vacuum. This crude product can often be used directly in the next step.

Protocol 2.2: Fmoc Protection

-

Dissolution: Suspend the crude 3-amino-3-(4-butylphenyl)propanoic acid (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water.

-

Reagent Addition: Add 9-fluorenylmethoxysuccinimidyl carbonate (Fmoc-OSu) (1.05 equiv.).

-

pH Adjustment: Slowly add a 10% aqueous sodium bicarbonate solution to the stirring mixture to maintain the pH between 8.0 and 9.0.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Precipitation: Once the reaction is complete (monitored by TLC), dilute the mixture with water and acidify to pH ~2 with 1M HCl. A white precipitate will form.

-

Purification & Validation:

-

Filter the precipitate, wash thoroughly with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure Fmoc-protected amino acid.

-

Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass should be confirmed to within ±5 ppm.

-

Solid-Phase Peptide Synthesis (SPPS) of a Modified Peptide

SPPS allows for the efficient, stepwise assembly of a peptide chain on an insoluble resin support.[13][14] The following protocol is a general guide for incorporating our custom β-amino acid into a target peptide sequence using Fmoc/tBu chemistry.

SPPS Cycle for β-Amino Acid Incorporation

Caption: The core cycle of Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: Peptide Elongation

This protocol assumes the use of a standard solid-phase synthesis resin (e.g., Rink Amide AM resin, 0.5 mmol/g loading).

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for another 10-15 minutes. This ensures complete removal of the Fmoc group.

-

-

Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the amino acid to be coupled. For the custom β-amino acid, dissolve Fmoc-3-amino-3-(4-butylphenyl)propanoic acid (4 equiv.), HBTU (3.9 equiv.), and HOBt (4 equiv.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (8 equiv.) and allow the mixture to activate for 2-5 minutes.

-

Causality: HBTU/HOBt is a highly efficient coupling reagent system that minimizes racemization and is effective for coupling sterically hindered amino acids.[15]

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours. Due to the potential steric hindrance of the β-amino acid, a longer coupling time or a double coupling (repeating step 4) may be necessary.

-

-

Washing: Wash the resin with DMF (3-5 times). A negative Kaiser test confirms a successful coupling.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Peptide Cleavage, Purification, and Characterization

Once the synthesis is complete, the peptide must be cleaved from the resin and purified.

Protocol 4.1: Cleavage and Deprotection

-

Preparation: After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is Reagent K: 94% Trifluoroacetic acid (TFA), 2.5% water, 2.5% ethanedithiol (EDT), and 1% triisopropylsilane (TIS).

-

Causality: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. The other components act as scavengers to prevent side reactions with reactive cationic species generated during cleavage.

-

-

Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to a large volume of ice-cold diethyl ether.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 4.2: Purification and Analysis

The crude peptide must be purified, typically by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[16][17]

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water).

-

Inject the solution onto a preparative C18 RP-HPLC column.

-

Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

-